Methyl 2,4-dichloro-5-fluorobenzoate
Description
Structural Classification and Chemical Significance of Methyl 2,4-dichloro-5-fluorobenzoate
This compound is structurally classified as a polysubstituted aromatic ester. The core of the molecule is a methyl benzoate (B1203000) group, with halogen atoms occupying specific positions on the benzene (B151609) ring: chlorine at positions 2 and 4, and fluorine at position 5. The IUPAC name for this compound is this compound, and its CAS registry number is 128800-56-6. chemicalbook.com
The chemical significance of this compound stems directly from its structure. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution. The ester functional group can undergo various transformations, such as hydrolysis to the parent carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, or reduction to the corresponding alcohol. The specific arrangement of the halogens provides a precise template for synthesizing targeted molecules where this substitution pattern is required.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅Cl₂FO₂ | |
| Molecular Weight | 223.03 g/mol | |
| CAS Number | 128800-56-6 | chemicalbook.com |
| Density | 1.448 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.539 | chemicalbook.com |
| Parent Acid | 2,4-Dichloro-5-fluorobenzoic acid | nih.gov |
Contextual Overview of Research on Halogenated Benzoate Esters
Halogenated benzoate esters are a broad class of compounds extensively studied in organic chemistry. Their research landscape covers synthetic methodology, reaction kinetics, and their role as precursors in materials science, agrochemistry, and pharmacology. csnvchem.comnih.gov The stability and reactivity of the ester group can be modulated by the type, number, and position of halogen substituents on the aromatic ring. nih.gov
Research has shown that these esters undergo typical ester reactions, such as hydrolysis under basic or acidic conditions to yield the corresponding benzoic acids. nih.gov They are also subject to nucleophilic attack, where the ester group can be displaced. csnvchem.com The halogen atoms themselves can sometimes be replaced via nucleophilic aromatic substitution, although this often requires harsh reaction conditions.
The environmental fate of halogenated aromatics, including benzoates, is another significant area of research. Studies on microbial degradation explore how microorganisms can break down these often persistent compounds, which is crucial for bioremediation technologies. nih.gov These degradation pathways often involve initial enzymatic reactions that transform the compounds into less halogenated, more soluble intermediates like catechols or protocatechuates. nih.gov Furthermore, the reactivity of α-halogenated esters is a subject of investigation for creating heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. researchgate.net
Academic Research Perspectives on the Utility of this compound
The academic and industrial utility of this compound is primarily as a specialized chemical intermediate. While publications may not always focus on this specific molecule, its value can be inferred from the applications of its precursors and structurally related compounds. Its parent acid, 2,4-dichloro-5-fluorobenzoic acid, and the corresponding acyl chloride are used in the synthesis of more complex molecules. nih.govchemicalbook.com
The precise substitution pattern of this compound is not accidental; it is designed for use as a building block in multi-step syntheses. Halogenated organic compounds are fundamental in the production of many pharmaceuticals and agrochemicals. csnvchem.com For instance, related halogenated benzoates serve as precursors for anticancer drugs, antidepressants, and antiviral agents. csnvchem.com The presence of chlorine and fluorine atoms can enhance the biological activity of a target molecule or modify its metabolic stability. The utility of this compound, therefore, lies in its ability to introduce a specific 2,4-dichloro-5-fluorophenyl moiety into a larger, more complex active ingredient. The ester group provides a convenient chemical handle for attaching this fragment to other parts of a target molecule.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWJTCXQCCQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350823 | |
| Record name | Methyl 2,4-dichloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128800-56-6 | |
| Record name | Methyl 2,4-dichloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Methyl 2,4 Dichloro 5 Fluorobenzoate
Mechanistic Investigations of Ester Reactivity
The ester group in Methyl 2,4-dichloro-5-fluorobenzoate is a key site for chemical modification, primarily through hydrolysis and transesterification reactions.
Acidic and Basic Hydrolysis Pathways of this compound
The hydrolysis of this compound to its corresponding carboxylic acid, 2,4-dichloro-5-fluorobenzoic acid, can be achieved under both acidic and basic conditions. The reaction involves the cleavage of the ester linkage through the addition of water.
Basic Hydrolysis:
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion (CH₃O⁻) is eliminated, and a final proton transfer yields the carboxylate salt and methanol (B129727). Acidification of the reaction mixture then affords the free carboxylic acid. The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemspider.com
Acidic Hydrolysis:
In an acidic medium, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is regenerated. This process is reversible, and the use of a large excess of water can drive the equilibrium towards the products.
| Condition | Mechanism | Key Intermediates | Products |
| Basic | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | 2,4-dichloro-5-fluorobenzoate salt, Methanol |
| Acidic | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate | 2,4-dichloro-5-fluorobenzoic acid, Methanol |
This table provides a generalized overview of ester hydrolysis pathways.
Transesterification Reactions for Novel Ester Synthesis
Transesterification is a versatile method for converting this compound into other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed from the reaction mixture as it forms. researchgate.netresearchgate.net
Various catalysts can be employed for transesterification, including mineral acids (like sulfuric acid), metal alkoxides, and enzymes. researchgate.netresearchgate.net The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired purity of the product. This reaction allows for the synthesis of a diverse range of 2,4-dichloro-5-fluorobenzoate esters with tailored properties for various applications.
Aromatic Ring Functionalization and Substitution Chemistry
The halogen substituents on the benzene (B151609) ring of this compound significantly influence its reactivity towards aromatic substitution reactions. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
Nucleophilic Aromatic Substitution on the Halogenated Benzene Ring
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAᵣ). In these reactions, a nucleophile replaces one of the halogen atoms on the ring. The positions of the halogen atoms and the presence of the electron-withdrawing ester group play a crucial role in determining the site of substitution.
Studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have shown that aminodechlorination occurs selectively at the C-2 position when reacted with secondary cyclic amines. This selectivity is attributed to the electronic activation provided by the adjacent and para substituents. It is plausible that this compound would exhibit similar reactivity, with the chlorine at the C-2 or C-4 position being the more likely site for nucleophilic attack, depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Aromatic Substitution: Positional Selectivity and Electronic Effects of Halogens
The halogen atoms and the methyl ester group on the benzene ring are deactivating towards electrophilic aromatic substitution due to their electron-withdrawing inductive effects. However, the lone pairs of electrons on the halogen atoms can participate in resonance, directing incoming electrophiles to the ortho and para positions relative to the halogen.
| Substituent | Position | Electronic Effect | Directing Effect |
| -COOCH₃ | 1 | Deactivating (Inductive & Resonance) | Meta |
| -Cl | 2, 4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
| -F | 5 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |
This table summarizes the directing effects of the substituents on the benzene ring.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling, Buchwald-Hartwig Amination)
The chlorine atoms on the aromatic ring of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling:
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide. tcichemicals.com this compound can potentially undergo Suzuki coupling at either of the chloro-substituted positions to form biaryl compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nih.govresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction could be applied to this compound to introduce a variety of amino groups onto the aromatic ring, leading to the synthesis of novel anilines and their derivatives. researchgate.netbeilstein-journals.org The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.org
Oxidative and Reductive Transformations of this compound
The chemical behavior of this compound under oxidative and reductive conditions is a critical aspect of its reactivity profile. These transformations can modify the substituents on the aromatic ring or alter the ester functionality, leading to a variety of other useful chemical intermediates.
Oxidative Transformations
Direct oxidative studies on this compound are not extensively documented in publicly available literature. However, the oxidative transformation of the closely related compound, 2,4-dichloro-5-fluoroacetophenone, to 2,4-dichloro-5-fluorobenzoic acid has been well-studied. These methods, which involve the oxidation of a side chain to a carboxylic acid, provide insight into the stability of the substituted benzene ring under various oxidative conditions. The methyl ester group of this compound would likely be hydrolyzed to the corresponding carboxylic acid under many of these oxidative conditions, particularly those in aqueous media.
Several methods have been reported for the oxidation of the acetyl group in 2,4-dichloro-5-fluoroacetophenone, which are relevant for understanding the potential oxidative pathways of related structures. These include the use of strong oxidizing agents such as nitric acid, sodium hypochlorite (B82951), potassium dichromate, and potassium permanganate. acs.orgacs.org A notable development is the use of air oxidation in a continuous-flow process, which offers a safer and more environmentally friendly alternative to traditional batch reactions with strong oxidants. acs.orgacs.orgacs.org
The following table summarizes various oxidative methods used for the synthesis of 2,4-dichloro-5-fluorobenzoic acid from 2,4-dichloro-5-fluoroacetophenone, illustrating the types of reagents and conditions that the 2,4-dichloro-5-fluorobenzoyl moiety can withstand.
Oxidative Synthesis of 2,4-dichloro-5-fluorobenzoic acid
| Oxidizing Agent | Substrate | Key Conditions | Product | Reference(s) |
| Nitric acid | 2,4-dichloro-5-fluoroacetophenone | Acetic acid co-solvent, continuous-flow | 2,4-dichloro-5-fluorobenzoic acid | acs.orgacs.orgacs.org |
| Sodium hypochlorite | 2,4-dichloro-5-fluoroacetophenone | Aqueous solution, 20-120 °C | 2,4-dichloro-5-fluorobenzoic acid | google.com |
| Air (Molecular Oxygen) | 2,4-dichloro-5-fluoroacetophenone | Continuous-flow, 70 °C, 2 bar pressure | 2,4-dichloro-5-fluorobenzoic acid | acs.org |
| Potassium dichromate | 2,4-dichloro-5-fluoroacetophenone | Not specified | 2,4-dichloro-5-fluorobenzoic acid | acs.org |
| Potassium permanganate | 2,4-dichloro-5-fluoroacetophenone | Not specified | 2,4-dichloro-5-fluorobenzoic acid | acs.org |
Reductive Transformations
The reduction of this compound can be anticipated to occur at two primary sites: the ester group and the aromatic ring. The specific outcome of a reduction reaction will be highly dependent on the choice of reducing agent and the reaction conditions.
Reduction of the Ester Group:
The methyl ester functionality can be reduced to a primary alcohol, (2,4-dichloro-5-fluorophenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride.
Reduction of the Aromatic Ring:
The complete reduction of the aromatic ring of a substituted benzene, such as in this compound, to a cyclohexane (B81311) derivative is a challenging transformation that requires forcing conditions. Catalytic hydrogenation using hydrogen gas at high pressure and temperature over a nickel catalyst is a method known to effect such reductions. libretexts.org Under milder hydrogenation conditions, it is often possible to selectively reduce other functional groups without affecting the aromatic ring. libretexts.org
Another method for the reduction of aromatic rings is the Birch reduction, which involves the use of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol. libretexts.org This reaction would likely lead to a non-conjugated diene.
Reductive Dehalogenation:
A potential reductive pathway for this compound is reductive dehalogenation, where one or more of the halogen substituents are replaced by hydrogen. This can sometimes be achieved through catalytic hydrogenation or with certain metal-acid systems. The relative ease of removal of the halogens would depend on their position on the aromatic ring and the specific catalytic system employed.
The following table outlines plausible reductive transformations for this compound based on established chemical principles for similar compounds.
Potential Reductive Transformations of this compound
| Transformation | Reagents/Conditions | Potential Product(s) | Reference(s) |
| Ester Reduction | Lithium aluminum hydride | (2,4-dichloro-5-fluorophenyl)methanol | |
| Aromatic Ring Reduction | H₂, Nickel catalyst, high pressure & temperature | Methyl 2,4-dichloro-5-fluorocyclohexanecarboxylate | libretexts.org |
| Birch Reduction | Li or Na, liquid NH₃, alcohol | Methyl 2,4-dichloro-5-fluoro-1,4-cyclohexadiene-1-carboxylate (and isomers) | libretexts.org |
| Reductive Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H₂) or Metal/Acid | Methyl 2-chloro-5-fluorobenzoate, Methyl 4-chloro-5-fluorobenzoate, etc. |
Spectroscopic and Computational Characterization of Methyl 2,4 Dichloro 5 Fluorobenzoate
Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is the cornerstone for verifying the molecular structure of synthesized compounds. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to their spatial arrangement and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For methyl 2,4-dichloro-5-fluorobenzoate, ¹H NMR and ¹³C NMR spectra provide definitive evidence for its structure.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The two aromatic protons will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The electron-withdrawing nature of the chlorine and fluorine substituents will shift these signals downfield, typically in the range of δ 7.2–8.0 ppm. The methyl group (-OCH₃) protons are shielded and will appear as a singlet further upfield, generally around δ 3.9–4.1 ppm.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is highly deshielded and typically appears around δ 165 ppm. The aromatic carbons are influenced by the attached halogens, with their chemical shifts determined by complex substituent effects. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on values for structurally similar compounds.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aromatic H | 7.2 - 8.0 | Doublet |
| ¹H | Aromatic H | 7.2 - 8.0 | Doublet |
| ¹H | Methyl (-OCH₃) | 3.9 - 4.1 | Singlet |
| ¹³C | Carbonyl (C=O) | ~165 | Singlet |
| ¹³C | Aromatic C-F | Varies (with C-F coupling) | Doublet |
| ¹³C | Aromatic C-Cl | Varies | Singlet |
| ¹³C | Aromatic C-H | Varies | Singlet |
| ¹³C | Methyl (-OCH₃) | ~52-55 | Singlet |
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (FT-IR) or scattering (Raman) of infrared radiation. These techniques are complementary and crucial for identifying characteristic bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is dominated by strong absorption bands corresponding to polar functional groups. For this compound, the most prominent feature is the intense C=O stretching vibration of the ester group, expected around 1720-1740 cm⁻¹. Other key absorptions include C-O stretching vibrations (1100-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-H stretching. The C-Cl and C-F stretching vibrations are found in the fingerprint region, typically between 1100–1250 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl. ijtsrd.com
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary data to FT-IR, often showing strong signals for the aromatic ring's symmetric breathing modes and C-Cl bonds. The C=O stretch is typically weaker in the Raman spectrum compared to FT-IR. The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes. ijtsrd.com
Table 2: Characteristic Vibrational Frequencies for this compound Data is predicted based on values for structurally similar compounds.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | FT-IR | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium |
| C-O Stretch | FT-IR | 1100 - 1300 | Strong |
| C-F Stretch | FT-IR | 1100 - 1250 | Strong |
| C-Cl Stretch | FT-IR, Raman | 700 - 850 | Medium-Strong |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
Mass Spectrometry (MS) : In a standard MS experiment, this compound would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms. Common fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₈H₅Cl₂FO₂ is 221.9650 Da. An experimental HRMS measurement confirming this value provides unambiguous validation of the compound's chemical formula.
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the ultimate structural confirmation in the solid state. This technique would yield precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no public crystal structure for this specific compound is currently available, the technique would definitively establish the planarity of the benzene (B151609) ring and the conformation of the methyl ester group relative to the ring.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. These methods complement experimental data, offering insights that are difficult or impossible to obtain through measurement alone.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. scispace.com By employing functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), various molecular properties can be accurately modeled. nih.govresearchgate.net
Electronic Properties : DFT calculations can determine the energies and shapes of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity; a smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl group are expected to be the most electron-rich sites, while the aromatic ring carbons are rendered electron-deficient by the halogens.
Reaction Pathways : DFT is a powerful tool for exploring potential chemical reactions. mdpi.com By calculating the energies of reactants, products, and transition states, chemists can model reaction mechanisms, such as nucleophilic aromatic substitution or ester hydrolysis. This allows for the prediction of activation barriers and reaction kinetics, providing a theoretical understanding of the compound's chemical behavior without performing the actual experiment. mdpi.com For instance, the rotational barrier of the ester group or the mechanism of its substitution can be thoroughly investigated. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and interactions of molecules at an atomic level. nih.gov By simulating the movements of atoms over time, MD provides insights into the conformational flexibility and intermolecular forces that govern the substance's properties in various environments. nih.govnih.gov
For this compound, MD simulations can elucidate the rotational freedom around the ester group and the phenyl ring. The primary conformational aspect to consider is the orientation of the methoxycarbonyl group relative to the benzene ring. Due to steric hindrance from the ortho-chlorine atom, free rotation around the C(ring)-C(ester) bond is expected to be restricted. The simulation would likely reveal a preferred planar or near-planar conformation where the ester group is oriented to minimize steric clash with the adjacent chlorine atom.
MD simulations in a solvent, such as water or an organic solvent, would reveal key intermolecular interactions. The primary interactions would involve:
Dipole-dipole interactions: The polar carbonyl group (C=O) and the C-F and C-Cl bonds create a significant molecular dipole moment, leading to strong dipole-dipole interactions with polar solvent molecules or other solute molecules.
Van der Waals forces: These forces, although weaker, would be significant, particularly the interactions involving the chlorine atoms and the benzene ring.
Hydrogen bonding: While the molecule itself cannot donate hydrogen bonds, the oxygen atoms of the ester group can act as hydrogen bond acceptors, interacting with protic solvents or other hydrogen bond donors.
By analyzing the radial distribution functions from an MD trajectory, one could quantify the probability of finding solvent molecules or other interacting species at specific distances and orientations from the solute. This provides a detailed picture of the solvation shell and the nature of the intermolecular forces at play. frontiersin.org The stability of these interactions and the conformational preferences are crucial for understanding the compound's physical properties and its behavior in a biological or chemical system. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational chemistry offers robust methods for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound. elsevierpure.com Density Functional Theory (DFT) is a commonly employed method for these in silico predictions. elsevierpure.com
Predicted spectroscopic data provides a valuable reference for experimental work. For this compound, key predicted spectra would include ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
Interactive Data Table: Predicted Spectroscopic Data
| Parameter | Predicted Value/Range | Notes |
| ¹H NMR | ||
| Chemical Shift (CH₃) | 3.8 - 4.0 ppm | Singlet, deshielded by the adjacent ester oxygen. |
| Chemical Shift (Ar-H) | 7.5 - 8.2 ppm | Two doublets (or more complex splitting due to F), influenced by the electron-withdrawing Cl and F atoms. |
| ¹³C NMR | ||
| Chemical Shift (CH₃) | 52 - 55 ppm | Typical range for a methyl ester carbon. |
| Chemical Shift (C=O) | 162 - 166 ppm | Carbonyl carbon of the ester group. |
| Chemical Shift (Ar-C) | 115 - 140 ppm | Complex pattern due to C-F and C-Cl coupling and substitution effects. |
| IR Spectroscopy | ||
| C=O Stretch | 1720 - 1740 cm⁻¹ | Strong absorption, characteristic of an ester carbonyl group. |
| C-O Stretch | 1250 - 1300 cm⁻¹ | Strong absorption for the ester C-O bond. |
| C-Cl Stretch | 700 - 850 cm⁻¹ | Characteristic absorptions for aryl chlorides. |
| C-F Stretch | 1100 - 1250 cm⁻¹ | Strong absorption typical for aryl fluorides. |
Note: These are estimated values based on standard functional group regions and computational studies of similar molecules. Actual experimental values may vary.
These predictions are generated by first optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then performing the relevant calculations (e.g., GIAO for NMR, frequency analysis for IR). researchgate.net Such in silico data is instrumental in confirming experimental findings and assigning spectral features. foodb.ca
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the benzene ring, which is rich in π-electrons, with some contribution from the non-bonding orbitals of the halogen and oxygen atoms. The LUMO is likely to be centered on the π* antibonding orbitals of the benzene ring and the carbonyl group, which are electron-deficient regions.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govmdpi.com
Interactive Data Table: Calculated Reactivity Descriptors
| Descriptor | Formula | Significance | Predicted Nature for Compound |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity; a small gap suggests high reactivity. irjweb.com | Moderately large gap, indicating relative stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | High, due to electron-withdrawing groups. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | Positive, indicating it can accept an electron. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. | High. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. A large gap implies high hardness. irjweb.com | High, suggesting lower reactivity. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; a measure of reactivity. | Low, suggesting lower reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. | High, indicating it will act as a good electrophile. |
A large HOMO-LUMO gap for this compound would imply high kinetic stability and low chemical reactivity. irjweb.com The high electronegativity and electrophilicity index suggest that the molecule is more likely to react as an electrophile, particularly in reactions involving nucleophilic attack at the electron-deficient sites.
Electrostatic Potential (MEP) Mapping for Identification of Biologically Active Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green or yellow areas represent neutral potential. researchgate.net
For this compound, the MEP map would highlight several key features relevant to its potential biological activity:
Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the carbonyl oxygen atom of the ester group. This region is electron-rich due to the oxygen's lone pairs and the C=O double bond, making it a primary site for hydrogen bonding and interactions with electrophiles or metal ions. nih.gov The fluorine atom and, to a lesser extent, the chlorine atoms would also contribute to regions of negative potential.
Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms of the methyl group and, most significantly, on the aromatic ring, particularly near the carbon atom of the carbonyl group. This electron-deficient carbonyl carbon is a prime target for nucleophilic attack, which is a key step in ester hydrolysis reactions. The aromatic protons will also exhibit some positive potential.
The MEP map provides a visual guide to the molecule's reactivity, complementing the FMO analysis. The distinct regions of positive and negative potential on the surface of this compound suggest specific sites for non-covalent interactions with biological macromolecules like proteins or nucleic acids. nih.gov For instance, the negative potential region around the carbonyl oxygen could interact with hydrogen bond donors in an enzyme's active site, while the electron-deficient aromatic ring could engage in π-stacking or other interactions. These interaction sites are crucial for understanding its structure-activity relationship. nih.gov
Biological Activity and Mechanistic Studies of Methyl 2,4 Dichloro 5 Fluorobenzoate and Its Bioactive Derivatives
Antimicrobial Activity Investigations
Halogenated benzoates have been the subject of extensive research for their potential to combat microbial growth. The presence and positioning of halogen atoms on the benzene (B151609) ring are critical in defining the spectrum and potency of their antimicrobial effects.
Derivatives of halogenated benzoic acid have demonstrated notable efficacy against a wide range of bacteria. The antibacterial action is often dependent on the specific halogen substitutions and the pH of the environment. For instance, the activity of sodium benzoate (B1203000) is significantly enhanced in acidic conditions, as the undissociated form of benzoic acid is considered the primary antimicrobial agent. cabidigitallibrary.orgnih.gov Studies have shown that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria, a difference attributed to the complex outer membrane of Gram-negative organisms that can impede the entry of antimicrobial agents. psu.ac.th
Research into fluorobenzoylthiosemicarbazides, derivatives of fluorobenzoic acid, revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, sodium benzoate has been shown to inhibit the growth of E. coli, B. subtilis, and S. aureus with an MIC of 400 mg/mL. cabidigitallibrary.org In another study, dichlorobenzyl alcohol, a related compound, showed MICs against various dental plaque microorganisms ranging from 723 µM to 5,784 µM. nih.gov
The antibacterial potential of these compounds is highlighted in the following table, which summarizes the Minimum Inhibitory Concentration (MIC) of various benzoate derivatives against selected bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
| Trifluoromethyl derivatives of fluorobenzoylthiosemicarbazide | Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL | nih.gov |
| Sodium Benzoate | Escherichia coli | 400 mg/mL | cabidigitallibrary.org |
| Sodium Benzoate | Bacillus subtilis | 400 mg/mL | cabidigitallibrary.org |
| Sodium Benzoate | Staphylococcus aureus | 400 mg/mL | cabidigitallibrary.org |
| Sodium Benzoate | Porphyromonas gingivalis | 26,650 µM | nih.gov |
| Dichlorobenzyl alcohol | Actinobacillus actinomycetemcomitans | 723 µM | nih.gov |
| Methyl gallate | Intestinal Bacteria | Strong Activity | nih.gov |
In addition to their antibacterial properties, halogenated benzoates exhibit significant antifungal activity. Ester derivatives of altholactone, when modified with halogenated benzoyl groups, showed enhanced antifungal effects. nih.gov For example, 3-bromo- (B131339) and 2,4-dichlorobenzoates demonstrated potent activity against Cryptococcus neoformans with MIC values of 16 μg/ml. nih.gov Other derivatives were highly effective against Saccharomyces cerevisiae, with MICs as low as 1 μg/ml. nih.gov
The proposed mechanism for the antifungal action of benzoates involves the disruption of cellular homeostasis. Benzoate enters the fungal cell in its undissociated form, which is favored at low external pH. nih.gov Once inside the cell, where the pH is neutral, the acid dissociates, leading to a decrease in the intracellular pH. This acidification inhibits key metabolic enzymes, most notably phosphofructokinase, a critical enzyme in the glycolytic pathway. nih.gov The inhibition of glycolysis results in a decrease in ATP production, ultimately restricting fungal growth. nih.gov
The antimicrobial potency of halogenated benzoates is intricately linked to their chemical structure. The type, number, and position of halogen substituents on the aromatic ring significantly influence their biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these molecules for greater efficacy.
Key findings from SAR studies include:
Halogen Type and Position: Research on halogenated β-nitrostyrenes revealed that the presence of a fluorine atom at the para-position of the benzene ring conferred the highest activity against Gram-negative bacteria. mdpi.com In another series of compounds, the antimicrobial activity was found to be dependent on the substitution pattern at the N4 aryl position of fluorobenzoylthiosemicarbazides. nih.gov
Quaternary vs. Hydrogenated Structures: In studies of benzophenanthridine alkaloids, quaternary structures like chelerythrine (B190780) were found to be more active antimicrobials than their corresponding hydrogenated forms, such as dihydrochelerythrine. plos.org
These studies underscore that rational drug design, based on understanding SAR, can lead to the development of more potent halogenated antimicrobial agents. nih.govresearchgate.net
Antineoplastic Research and Cellular Mechanisms
The cytotoxic potential of halogenated benzoates and their derivatives against cancer cells has been a significant area of investigation. These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with processes essential for tumor growth, such as angiogenesis.
Numerous studies have documented the ability of benzoate derivatives to kill cancer cells in laboratory settings. These compounds often exhibit selective cytotoxicity, meaning they are more harmful to cancer cells than to normal cells. For example, a derivative of the lichen Parmotrema tinctorum, methyl-2,4-dihydroxy-6-methylbenzoate, showed significant cytotoxicity against various cancer cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.2 to 12.8 μg/ml, while remaining non-toxic to normal human lymphocytes. nih.gov Similarly, certain 4-arylchromene derivatives demonstrated robust antiproliferative activities with IC50 values in the low nanomolar range. oaes.cc
The primary mechanism by which these compounds eliminate cancer cells is through the induction of apoptosis. This programmed cell death is characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes called caspases. waocp.org Benzoate derivatives have been shown to trigger apoptosis through various signaling pathways:
Mitochondrial Targeting: Some benzoic acid esters are designed to accumulate in the mitochondria of tumor cells, disrupting their function, reducing ATP levels, and ultimately triggering apoptosis. nih.gov
Caspase Activation: The sesquiterpene lactone vernodalin (B1205544) was found to induce apoptosis in breast cancer cells by activating the intrinsic caspase pathway, specifically increasing the activity of caspase-3/7. plos.org
Modulation of Apoptosis-Regulating Proteins: A benzo[b]pyridine derivative induced apoptosis in canine mammary cancer cells by increasing the expression of pro-apoptotic proteins like TP53 and BAX, while decreasing the levels of the anti-apoptotic protein BCL-2. mdpi.com
Inhibition of Survival Pathways: A novel benzothiazole (B30560) derivative, PB11, was shown to induce apoptosis in glioblastoma and cervix cancer cells by suppressing the PI3K/AKT signaling pathway, which is crucial for cell survival. mdpi.com
The following table summarizes the in vitro cytotoxicity of several benzoate derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Methyl 4,5-dichloro-2-fluorobenzoate | L1210 (Mouse Leukemia) | ~50 nM | |
| Methyl-2,4-dihydroxy-6-methylbenzoate | MCF-7 (Breast) | 1.2 µg/mL | nih.gov |
| Methyl-2,4-dihydroxy-6-methylbenzoate | HeLa (Cervical) | 3.5 µg/mL | nih.gov |
| Methyl-2,4-dihydroxy-6-methylbenzoate | HepG2 (Liver) | 4.1 µg/mL | nih.gov |
| 4-Arylchromene derivatives (2A-C, 2F) | Various Human Cancer Cell Lines | Low nM range | oaes.cc |
| Benzothiazole derivative (PB11) | U87 (Glioblastoma), HeLa (Cervical) | < 50 nM | mdpi.com |
For tumors to grow beyond a small size, they must form new blood vessels to obtain oxygen and nutrients, a process known as angiogenesis. nih.gov Several benzoate derivatives have been identified as potent inhibitors of this process, representing a promising strategy for cancer therapy. semanticscholar.org
Research has demonstrated anti-angiogenic effects in various experimental models:
In Ovo Assays: The metabolite methyl-2,4-dihydroxy-6-methylbenzoate was found to significantly inhibit angiogenesis in the in ovo Chick Yolk Sac Membrane (YSM) assay. nih.gov
In Vivo Models: A 4-arylchromene derivative showed a high potential to inhibit blood vessel formation in a zebrafish model. oaes.cc In another study, 2'-benzoyloxycinnamaldehyde (BCA) was shown to inhibit the in vivo growth of SW-620 human tumor xenografts in mice. nih.gov
The molecular mechanisms underlying these anti-angiogenic effects are also being elucidated. Chlorinated benzothiadiazines, for example, inhibit angiogenesis by suppressing the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor that initiates the angiogenic signaling cascade. nih.gov Another derivative was found to inhibit angiogenesis induced by leukemia cells by interfering with the TLR4/NF-κB signaling pathway. semanticscholar.org By cutting off the blood supply, these compounds can effectively starve tumors and inhibit their growth and metastasis.
Anti-inflammatory Properties and Molecular Basis
While direct studies on the anti-inflammatory properties of methyl 2,4-dichloro-5-fluorobenzoate are not extensively documented in publicly available literature, the biological activity of structurally related fluorinated and chlorinated aromatic compounds provides a strong basis for its potential in this area. The introduction of fluorine into therapeutic agents is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Research into various fluorinated compounds has demonstrated significant anti-inflammatory effects. For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been identified as potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.netnih.gov The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key therapeutic target for inflammatory diseases. researchgate.net Studies on these derivatives showed they could significantly reduce the phosphorylation of IκBα and p65, which are critical steps in the activation of NF-κB. nih.gov
Furthermore, the anti-inflammatory mechanisms of related compounds often involve the modulation of pro-inflammatory enzymes. Salicylic acid derivatives, for example, are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. researchgate.netsigmaaldrich.com The structural backbone of dichlorobenzoic acid has also been explored for its anti-inflammatory potential. Derivatives of 2,4-dichlorobenzoic acid have been synthesized and investigated for various biological activities, including anti-inflammatory actions. researchgate.net
The molecular basis for the anti-inflammatory activity of such halogenated compounds can be attributed to several factors:
Enzyme Inhibition: The ability to fit into the active sites of enzymes like COX-2 and 5-lipoxygenase (5-LOX), blocking the synthesis of inflammatory mediators. sigmaaldrich.com
NF-κB Pathway Suppression: Interference with the signaling cascade that leads to the activation of NF-κB, thereby downregulating the expression of inflammatory genes. researchgate.netnih.gov
ROS Reduction: Some fluorinated derivatives have been shown to decrease the production of reactive oxygen species (ROS), which can act as secondary messengers in inflammatory signaling. nih.gov
The presence of both chlorine and fluorine atoms on the benzoate ring of this compound suggests it could interact with biological targets through halogen bonding and other electronic interactions, potentially inhibiting key inflammatory mediators.
Table 1: Anti-inflammatory Activity of Structurally Related Compound Classes
| Compound Class | Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|
| Fluorine-Substituted Benzoquinazolines | Inhibition of NF-κB signaling pathway | Reduced phosphorylation of IκBα and p65; decreased ROS production. | researchgate.netnih.gov |
| Fluorinated Benzofuran Derivatives | Inhibition of COX-2 and NOS2 expression | Decreased secretion of IL-6, CCL2, nitric oxide, and prostaglandin (B15479496) E2. | acs.org |
Role as a Key Synthetic Intermediate in Pharmaceutical and Agrochemical Development
This compound, and more commonly its parent acid, 2,4-dichloro-5-fluorobenzoic acid, are highly valuable building blocks in the chemical industry. The specific arrangement of the two chlorine atoms and one fluorine atom on the benzene ring makes it a crucial precursor for the synthesis of a range of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the molecule is dominated by its functional groups: the ester can be hydrolyzed to a carboxylic acid, and the halogens can be substituted via nucleophilic aromatic substitution reactions, which are central to its utility.
One of the most significant applications of the 2,4-dichloro-5-fluorobenzoic acid scaffold is in the synthesis of fluoroquinolone antibiotics. These are broad-spectrum antibacterial agents widely used to treat a variety of infections. The core structure of these antibiotics is a quinolone ring, and the 2,4-dichloro-5-fluorobenzoyl moiety provides the necessary framework for its construction.
The typical synthetic route involves converting 2,4-dichloro-5-fluorobenzoic acid into its more reactive acid chloride, 2,4-dichloro-5-fluorobenzoyl chloride. researchgate.netnih.gov This intermediate is then subjected to a series of reactions to build the final antibiotic.
Key steps in the synthesis of Norfloxacin often include:
Condensation: 2,4-dichloro-5-fluorobenzoyl chloride is reacted with a malonic acid ester derivative, followed by hydrolysis and decarboxylation to form a β-ketoester.
Enamine Formation: The β-ketoester is reacted with a reagent like triethyl orthoformate and then with an amine (e.g., ethylamine) to form an enamine intermediate.
Cyclization: The enamine undergoes an intramolecular cyclization reaction, typically promoted by a base, to form the core quinolone ring structure, yielding a 7-chloro-6-fluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ester.
Piperazine (B1678402) Addition: The chlorine atom at the 7-position is displaced by piperazine in a nucleophilic aromatic substitution reaction.
Hydrolysis: The ester group is hydrolyzed to the final carboxylic acid, yielding Norfloxacin.
A similar pathway is employed for Ciprofloxacin, where cyclopropylamine (B47189) is used instead of ethylamine (B1201723) in the enamine formation step. The versatility of the 2,4-dichloro-5-fluorobenzoyl precursor allows for the synthesis of a wide range of fluoroquinolone analogues by varying the amine and other reactants. researchgate.net
Table 2: Role of 2,4-Dichloro-5-fluorobenzoyl Moiety in Fluoroquinolone Synthesis
| Synthetic Step | Reactant/Intermediate | Role of the Dichlorofluoro-benzoyl Moiety |
|---|---|---|
| Acylation/Condensation | 2,4-dichloro-5-fluorobenzoyl chloride | Provides the core aromatic ring and the carbonyl group for building the β-ketoester intermediate. |
| Cyclization | Substituted benzoyl-acrylate derivative | The fluorine at position 5 and chlorine at position 4 direct the ring closure to form the quinolone system. |
The halogenated benzoate structure is a common motif in agrochemicals. The presence and position of halogen atoms can significantly influence the herbicidal or fungicidal activity of a molecule. This compound and its isomers are recognized as important intermediates in this field.
Specifically, a related compound, methyl 4,5-dichloro-2-fluorobenzoate, is noted for its use as an intermediate in the development of herbicides and other bioactive molecules. The electron-withdrawing nature of the halogens makes the aromatic ring susceptible to certain chemical transformations required for building more complex herbicidal structures. While direct examples for this compound are less common in literature, the utility of its isomers points to its potential in this application space.
While the primary application of this compound is in fine chemical synthesis for pharmaceuticals and agrochemicals, its structural features suggest potential utility in material science. The incorporation of fluorine into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and low dielectric constants. researchgate.netnih.gov
Aromatic esters and acid halides are common monomers for the synthesis of high-performance polymers like polyesters and polyimides. scilit.com The structure of this compound offers several possibilities:
Monomer for Polyesters: The ester group could potentially undergo transesterification, or the parent di-acid (if synthesized) could be used in polycondensation reactions.
Modification of Existing Polymers: The reactive halogen sites could be used to graft the molecule onto other polymer backbones, thereby modifying their surface properties or reactivity.
Precursor for Specialty Monomers: The compound could be chemically transformed into a more complex monomer containing the dichlorofluoro-aromatic unit before being polymerized.
Fluorinated polymers are sought after for advanced applications in electronics (as low-k dielectrics), aerospace (for durable coatings), and biomedical devices. researchgate.netnih.gov Although the direct polymerization of this compound is not a widely documented process, its status as a fluorinated aromatic ester places it in a class of compounds with significant relevance to modern polymer chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2,4-dichloro-5-fluorobenzoate?
- Methodological Answer : The synthesis typically involves esterification of 2,4-dichloro-5-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative routes may include nucleophilic acyl substitution of 2,4-dichloro-5-fluorobenzoyl chloride with methanol. Optimization of reaction conditions (temperature, solvent, catalyst loading) is critical to avoid side reactions, such as demethylation or hydrolysis of the ester group. Characterization via NMR (¹H/¹³C) and IR spectroscopy is essential to confirm the ester carbonyl stretch (~1720 cm⁻¹) and substitution pattern .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for purity assessment. Structural confirmation requires a combination of techniques:
- ¹H NMR : Signals for aromatic protons (e.g., deshielded peaks due to electron-withdrawing Cl/F groups).
- ¹³C NMR : Distinct carbonyl carbon (~165–170 ppm) and aromatic carbons influenced by substituents.
- Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass (223.029 g/mol) .
Advanced Research Questions
Q. What are the mechanistic implications of the substituent arrangement (Cl, F) on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic attacks to specific positions. For example, in Suzuki-Miyaura coupling, the 5-fluoro and 4-chloro groups may sterically hinder coupling at the 2-position. Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic monitoring (e.g., in situ NMR) quantifies reaction rates. Comparative studies with analogs (e.g., methyl 2,4-difluoro-5-methoxybenzoate) highlight substituent effects on reaction outcomes .
Q. How does the steric and electronic profile of this compound influence its stability under varying pH conditions?
- Methodological Answer : Stability studies in aqueous buffers (pH 1–13) at controlled temperatures (25–60°C) reveal hydrolysis kinetics. The ester group hydrolyzes faster under alkaline conditions due to nucleophilic attack by OH⁻. Fluorine’s inductive effect may slow hydrolysis compared to non-fluorinated analogs. High-resolution LC-MS identifies degradation products (e.g., free acid or demethylated derivatives). Data interpretation requires Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What strategies mitigate competing side reactions during functionalization of this compound (e.g., dehalogenation or ester cleavage)?
- Methodological Answer :
- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination in cross-coupling.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates while minimizing nucleophilic attack on the ester.
- Additives : Silver salts (Ag₂CO₃) trap halide byproducts, preventing catalyst poisoning.
- Temperature Control : Lower temperatures reduce thermal degradation pathways .
Analytical and Comparative Questions
Q. How do spectroscopic signatures of this compound differ from its structural analogs (e.g., ethyl or nitro-substituted derivatives)?
- Methodological Answer : IR spectroscopy distinguishes ester groups (sharp carbonyl peaks) from nitro or amide functionalities. In ¹H NMR, substituent-induced shifts are diagnostic:
- Fluorine : Para-F causes deshielding of adjacent protons.
- Chlorine : Ortho-Cl creates anisotropic effects, splitting aromatic signals.
Comparative studies with analogs (e.g., ethyl 2,4-difluoro-5-methoxybenzoate) highlight how alkyl chain length or additional substituents alter spectral profiles .
Q. What computational tools are effective for predicting the physicochemical properties (logP, solubility) of this compound?
- Methodological Answer : Software like COSMO-RS or ACD/Labs predicts logP (~2.8) and aqueous solubility (~0.1 mg/mL). Molecular dynamics simulations assess interactions with solvents (e.g., partition coefficients in octanol-water). Experimental validation via shake-flask methods ensures accuracy. Discrepancies between predicted and observed data may arise from crystal packing effects or hydrogen bonding .
Experimental Design Considerations
Q. How should researchers design kinetic studies to evaluate the catalytic efficiency of this compound in multi-step syntheses?
- Methodological Answer :
- Rate Determination : Use stopped-flow UV-Vis or in situ IR to monitor intermediate formation.
- Isotopic Labeling : ¹⁸O-labeled methanol traces ester hydrolysis pathways.
- Control Experiments : Compare reactivity with halogen-free analogs to isolate electronic effects.
- Data Analysis : Fit kinetic data to models (e.g., Michaelis-Menten for enzyme-mediated reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
